molecular formula C19H14O B11858775 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran

1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran

Cat. No.: B11858775
M. Wt: 258.3 g/mol
InChI Key: ZHXZQTDOUFKITE-XDHOZWIPSA-N
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Description

1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is a heterocyclic compound featuring a fused bicyclic structure consisting of a 1,3-dihydroisobenzofuran core substituted with a naphthalen-1-ylmethylene group. The 1,3-dihydroisobenzofuran scaffold (CAS 496-14-0) is characterized by a five-membered oxygen-containing ring fused to a benzene ring, with two hydrogen atoms at the 1- and 3-positions enabling conformational flexibility .

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

(3E)-3-(naphthalen-1-ylmethylidene)-1H-2-benzofuran

InChI

InChI=1S/C19H14O/c1-3-10-17-14(6-1)8-5-9-15(17)12-19-18-11-4-2-7-16(18)13-20-19/h1-12H,13H2/b19-12+

InChI Key

ZHXZQTDOUFKITE-XDHOZWIPSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C3=CC=CC4=CC=CC=C43)/O1

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC=CC4=CC=CC=C43)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran typically involves the condensation of naphthaldehyde with 1,3-dihydroisobenzofuran under acidic or basic conditions. One common method is the use of a one-step electrophilic substitution reaction, where naphthaldehyde reacts with 1,3-dihydroisobenzofuran in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The compound’s structure allows it to interact with various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 1-(naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran include derivatives with varying substituents on the 1,3-dihydroisobenzofuran core:

Compound Name Substituent(s) Key Properties Reference
5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran 5-Br, 1-(4-Fluorophenyl) Melting point: Not reported; used in escitalopram synthesis; distinct $^{1}\text{H NMR}$ shifts
(Z)-1-Methoxy-3-[3-(trifluoromethyl)benzylidene]-1,3-dihydroisobenzofuran 1-OCH₃, 3-(CF₃-benzylidene) Yield: 96%; mp: 47–48°C; high conformational rigidity due to trifluoromethyl
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile 5-CN, 1-(4-Fluorophenyl) Molecular weight: 239.24; intermediate in citalopram synthesis
1,1-Diphenyl-1,3-dihydroisobenzofuran 1,1-Diphenyl Enhanced aromatic stacking; used in materials research

Key Observations :

  • Synthetic Yields : Analogues with electron-withdrawing groups (e.g., trifluoromethyl) or methoxy substituents achieve yields >90% under optimized conditions , while halogenated derivatives (e.g., 5-bromo) require careful stoichiometric control .
Physicochemical Properties
Property 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Molecular Weight ~277.3 (estimated) 275.13 239.24
Melting Point Not reported Not reported Not reported
Spectral Features Expected aromatic δ 7.0–8.5 ppm ($^{1}\text{H NMR}$) δ 8.21 (Ar-H, nitro), 5.35–5.21 (dihydrofuran) δ 7.53 (Ar-H), 5.21–5.35 (dihydrofuran)
Crystallinity Likely amorphous/poorly crystalline Exhibits shape-driven crystal packing Not reported

Key Observations :

  • Aromatic Shielding : The naphthalene moiety in the target compound would induce downfield shifts in $^{1}\text{H NMR}$ compared to fluorophenyl or nitrile-substituted analogues.
  • Thermal Stability : Bulky substituents like naphthalene may elevate melting points relative to smaller groups, though data gaps exist.

Biological Activity

1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a naphthalene ring and a dihydroisobenzofuran moiety. Its molecular formula is C15H13OC_{15}H_{13}O, with a molecular weight of approximately 221.27 g/mol. The compound's structure can be represented as follows:

Structure C15H13O\text{Structure }C_{15}H_{13}O

Antimicrobial Activity

Research indicates that 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Reference
E. coli15
S. aureus10

Anticancer Properties

The compound has also shown promise in cancer research. In cell line studies, it inhibited the proliferation of several cancer types, including breast and lung cancer cells. Notably, it induced apoptosis through the activation of caspase pathways.

  • Case Study : A study on breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability with an IC50 value of 20 µM after 48 hours of treatment.

The proposed mechanism involves the inhibition of key enzymes involved in cell division and DNA replication. Specifically, it appears to target topoisomerases and DNA polymerases, leading to disrupted DNA synthesis and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran can be attributed to its structural components. Modifications to the naphthalene ring or dihydroisobenzofuran moiety can significantly impact its potency and selectivity against various biological targets.

Comparative Analysis

When compared to other similar compounds, such as derivatives of quinoline and benzofuran, 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran exhibits unique advantages in terms of lower toxicity profiles and enhanced selectivity for target cells.

Compound Activity Type Potency (IC50/µg/mL)
1-(Naphthalen-1-ylmethylene)Antimicrobial10
Quinoline DerivativeAnticancer25
Benzofuran DerivativeAntimicrobial30

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Naphthalen-1-ylmethylene)-1,3-dihydroisobenzofuran?

The compound can be synthesized via reductive amination or condensation reactions. For example, General Method A involves reacting intermediates like 38 (190 mg, 0.6 mmol) with 2-naphthaldehyde (94 mg, 0.6 mmol) in dichloroethane (DCE) with Na(OAc)₃BH as a reducing agent and acetic acid as a catalyst, yielding the product in 92% efficiency . Alternative routes include using hydrazine in ethanol under reflux conditions or cyclohexanedione derivatives for ketal formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H NMR : Use a 400 MHz spectrometer in CDCl₃ to resolve aromatic proton signals (e.g., δ 7.2–8.5 ppm) and confirm substitution patterns .
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with lattice parameters (a = 13.2572 Å, b = 11.8560 Å, c = 18.6160 Å, β = 91.657°) provide structural validation. Data collection via Bruker SMART APEXII diffractometers with multi-scan absorption corrections ensures accuracy .

Q. How should researchers handle toxicity and environmental exposure risks?

Refer to toxicological frameworks like ATSDR’s inclusion criteria (Table B-1), which prioritize inhalation, oral, and dermal exposure studies in humans and laboratory mammals. Focus on systemic effects (hepatic, renal, respiratory) and utilize peer-reviewed studies with non-English abstracts translated for critical data .

Q. What are the thermodynamic properties of this compound under standard conditions?

The enthalpy of formation (ΔfH°gas) and reaction (ΔrH°) can be sourced from NIST Chemistry WebBook (Standard Reference Database 69). These data are critical for reaction feasibility calculations and stability assessments .

Q. What safety protocols are recommended for laboratory handling?

Follow OSHA HCS guidelines:

  • Inhalation : Move to fresh air; administer artificial respiration if necessary.
  • Dermal exposure : Wash with soap and water; consult a physician. Always reference Safety Data Sheets (SDS) for first-aid measures and ingredient composition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require kinetic isotope effects (KIE) and DFT calculations . For example, Na(OAc)₃BH-mediated reductions proceed via a six-membered transition state, confirmed by deuterium labeling. Solvent polarity effects on electron transfer can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How should conflicting data on bioactivity or environmental persistence be resolved?

Apply systematic literature screening (per ATSDR frameworks) to prioritize peer-reviewed studies. For example, discrepancies in hepatic toxicity data may arise from species-specific metabolic pathways (e.g., CYP450 isoforms in rodents vs. humans). Validate findings using in vitro models like HepG2 cells .

Q. What strategies improve structure-activity relationships (SAR) for derivatives?

Introduce substituents at the naphthalene or isobenzofuran moieties to modulate electronic effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity.
  • Bulkier substituents (e.g., cyclohexyl) sterically hinder π-π stacking. SAR validation requires comparative crystallography and HPLC purity assays (>95%) .

Q. How do solvent polarity and substituents affect photophysical properties?

Solvent effects on excited-state intramolecular proton transfer (ESIPT) can be studied via UV-Vis and fluorescence spectroscopy. For example, polar solvents (e.g., DMSO) stabilize charge-separated states, shifting emission maxima. Derivatives with diethylamino groups exhibit solvatochromism useful in sensor design .

Q. What computational methods predict reactivity in catalytic applications?

Density Functional Theory (DFT) with Grimme’s D3 dispersion corrections models reaction pathways. For example, calculate activation energies for Diels-Alder reactions using the compound as a dienophile. Validate with in situ IR monitoring of carbonyl stretching frequencies (1700–1750 cm⁻¹) .

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